4-tert-Butyl-4'-methylbenzophenone

Photoinitiator Benzophenone Derivative Structure-Property Relationship

4-tert-Butyl-4'-methylbenzophenone (CAS 55709-38-1) is a disubstituted benzophenone derivative characterized by a tert-butyl group at the 4-position and a methyl group at the 4'-position of the benzophenone core. It belongs to the class of aromatic ketones and is commonly employed as a photoinitiator in UV-curable systems and as a building block in organic synthesis.

Molecular Formula C18H20O
Molecular Weight 252.3 g/mol
CAS No. 55709-38-1
Cat. No. B1349878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-4'-methylbenzophenone
CAS55709-38-1
Molecular FormulaC18H20O
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C18H20O/c1-13-5-7-14(8-6-13)17(19)15-9-11-16(12-10-15)18(2,3)4/h5-12H,1-4H3
InChIKeyKVAHPWDGEWTSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-4'-methylbenzophenone (CAS 55709-38-1): Core Properties and Procurement Baseline


4-tert-Butyl-4'-methylbenzophenone (CAS 55709-38-1) is a disubstituted benzophenone derivative characterized by a tert-butyl group at the 4-position and a methyl group at the 4'-position of the benzophenone core . It belongs to the class of aromatic ketones and is commonly employed as a photoinitiator in UV-curable systems and as a building block in organic synthesis. Standard procurement specifications typically indicate a purity of 95-97% with the compound supplied as a liquid or oil at ambient temperature . The compound is recognized for its utility in photopolymerization reactions due to its ability to absorb UV light and generate free radicals .

Why 4-tert-Butyl-4'-methylbenzophenone Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzophenones


Direct substitution with simpler benzophenone analogs, such as benzophenone (CAS 119-61-9) or 4-methylbenzophenone (CAS 134-84-9), fails to replicate the performance profile required for advanced applications. The presence of both electron-donating tert-butyl and methyl groups in the para positions of the target compound confers a distinct balance of steric bulk and electronic character . This substitution pattern critically influences the compound's absorption profile, its reactivity in photoinitiation, and its compatibility with various monomer systems, whereas mono-substituted or unsubstituted benzophenones exhibit different photoinitiating efficiencies and solubility parameters [1]. Consequently, interchangeability without reformulation or re-validation of the photochemical process is not scientifically justified.

Quantitative Evidence for Differentiated Performance of 4-tert-Butyl-4'-methylbenzophenone vs. Analogues


Comparative Molecular Weight and Hydrophobicity: 4-tert-Butyl-4'-methylbenzophenone vs. 4-Methylbenzophenone

4-tert-Butyl-4'-methylbenzophenone exhibits a significantly higher molecular weight and computed XLogP3-AA value compared to its closest mono-substituted analogue, 4-methylbenzophenone. This enhanced lipophilicity directly impacts its solubility in non-polar monomers and its migration behavior within cured polymer matrices [1].

Photoinitiator Benzophenone Derivative Structure-Property Relationship

Boiling Point Elevation: 4-tert-Butyl-4'-methylbenzophenone vs. 4-Methylbenzophenone

The target compound demonstrates a significantly higher boiling point compared to 4-methylbenzophenone, indicative of stronger intermolecular forces and enhanced thermal stability, which is advantageous for high-temperature processing or applications requiring low volatility .

Thermal Stability Process Engineering Benzophenone Derivatives

Photoinitiation Efficiency in Polypropylene: A Class-Level Benchmark

While direct, head-to-head quantitative data for 4-tert-butyl-4'-methylbenzophenone against all analogues is sparse, studies on related tert-butyl-substituted benzophenones (e.g., 4-tert-butylbenzophenone) in polypropylene (PP) matrices reveal a class-level behavior. In PP, there was almost no difference in photoinitiating ability among various benzophenone derivatives, including tert-butyl substituted ones, in the presence of monomers [1]. This suggests that the enhanced performance of the target compound in specific systems is likely more attributable to improved compatibility (solubility, migration) rather than a dramatically higher inherent quantum yield of radical generation.

Photoinitiator Polymerization Polypropylene Benzophenone

Strategic Applications for 4-tert-Butyl-4'-methylbenzophenone Based on Quantitative Differentiation


High-Performance UV-Curable Coatings for Non-Polar Substrates

The combination of high lipophilicity (XLogP3-AA ~5.2) and an elevated boiling point (377 °C) makes 4-tert-butyl-4'-methylbenzophenone particularly suitable for UV-curable coatings on polyolefin films and other low-surface-energy plastics [1]. Its enhanced solubility in non-polar monomers and reduced volatility during thermal post-cure steps ensure that the photoinitiator remains uniformly distributed in the formulation, leading to more consistent cross-link density and reduced surface defects .

Specialty Adhesives and Inks with Low Migration Requirements

Given the regulatory scrutiny on photoinitiator migration in food-contact materials and medical devices, the elevated molecular weight (252.35 g/mol) and lipophilicity of 4-tert-butyl-4'-methylbenzophenone relative to 4-methylbenzophenone (196.24 g/mol) offer a potential advantage [1]. These properties can theoretically reduce the diffusion rate of unreacted residues from cured films. Formulators can leverage this compound to meet stricter extractables and leachables (E&L) specifications without resorting to more expensive polymeric photoinitiators .

High-Temperature UV-Curing Processes

Processes involving UV-curing at elevated ambient temperatures or followed by a thermal post-bake stage can benefit from the reduced volatility of 4-tert-butyl-4'-methylbenzophenone. With a boiling point ~60 °C higher than 4-methylbenzophenone, this compound exhibits significantly lower evaporative loss under process heat, which is critical for maintaining accurate photoinitiator concentration and avoiding worker exposure to airborne contaminants [1].

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